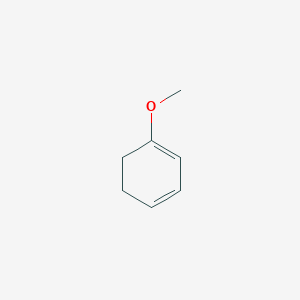

1-Methoxy-1,3-cyclohexadiene

Description

The exact mass of the compound 1-Methoxy-1,3-cyclohexadiene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Methoxy-1,3-cyclohexadiene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methoxy-1,3-cyclohexadiene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methoxycyclohexa-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-8-7-5-3-2-4-6-7/h2-3,5H,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRUJSUKKBJFOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0072015 | |

| Record name | Cyclohexadiene, 1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0072015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2161-90-2, 69912-91-0 | |

| Record name | 1-Methoxy-1,3-cyclohexadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2161-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methoxycyclohexa-1,3-diene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002161902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexadiene, 1-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069912910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexadiene, 1-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexadiene, 1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0072015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methoxycyclohexa-1,3-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-methoxycyclohexadiene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Genesis of a Key Synthetic Intermediate: The Discovery and Historical Preparation of 1-Methoxy-1,3-cyclohexadiene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-1,3-cyclohexadiene, a substituted cyclic diene, has emerged as a valuable and versatile building block in organic synthesis, particularly in the construction of complex molecular architectures through cycloaddition reactions. Its utility is underscored by its role as a precursor in the synthesis of natural products and pharmaceutical agents. This technical guide provides a comprehensive overview of the discovery and historical preparation of this important compound, detailing the seminal two-step synthetic strategy involving the Birch reduction of anisole (B1667542) followed by the isomerization of the resulting 1-methoxy-1,4-cyclohexadiene. This document adheres to a technical format, presenting quantitative data in structured tables, detailing experimental protocols from foundational literature, and providing a visual representation of the synthetic workflow.

The Foundational Two-Step Synthesis

The discovery and development of a reliable synthetic route to 1-methoxy-1,3-cyclohexadiene are intrinsically linked to the pioneering work of Australian chemist Arthur J. Birch. The historical preparation is not a direct synthesis but rather a two-step process:

-

Birch Reduction of Anisole: The initial step involves the partial reduction of anisole (methoxybenzene) using a dissolving metal reduction, now famously known as the Birch reduction. This reaction selectively reduces the aromatic ring to yield 1-methoxy-1,4-cyclohexadiene.

-

Isomerization: The non-conjugated diene obtained from the Birch reduction is then isomerized to the more thermodynamically stable conjugated diene, 1-methoxy-1,3-cyclohexadiene.

This sequence remains a fundamental and widely practiced method for the preparation of this key synthetic intermediate.

Quantitative Data from Historical Preparations

The following table summarizes the key quantitative data associated with the historical two-step synthesis of 1-methoxy-1,3-cyclohexadiene, compiled from foundational literature.

| Step | Reaction | Reagents | Product | Yield (%) | Boiling Point (°C/mmHg) | Refractive Index (n²⁰/D) |

| 1 | Birch Reduction | Anisole, Na, liq. NH₃, EtOH | 1-Methoxy-1,4-cyclohexadiene | ~85 | 148-150 | 1.475 |

| 2 | Isomerization | 1-Methoxy-1,4-cyclohexadiene, TsOH (catalyst) | 1-Methoxy-1,3-cyclohexadiene | High | 40/15 | 1.488 |

Experimental Protocols from Foundational Literature

The following protocols are based on the original methods described in the pioneering work of A.J. Birch and his collaborators.

Step 1: Preparation of 1-Methoxy-1,4-cyclohexadiene via Birch Reduction of Anisole

This procedure is adapted from the general methods developed by A.J. Birch for the reduction of aromatic ethers.

Materials:

-

Anisole

-

Sodium metal

-

Liquid ammonia (B1221849) (anhydrous)

-

Ethanol (B145695) (absolute)

-

Diethyl ether

-

Ammonium (B1175870) chloride (saturated aqueous solution)

Procedure:

-

A three-necked flask equipped with a dry-ice condenser, a mechanical stirrer, and a dropping funnel is set up in a well-ventilated fume hood.

-

Anhydrous liquid ammonia (approximately 250 mL per 0.5 mol of anisole) is condensed into the flask.

-

Anisole (1.0 equivalent) dissolved in absolute ethanol (2.5 equivalents) is added to the stirred liquid ammonia.

-

Small pieces of sodium metal (2.5 equivalents) are added portion-wise to the reaction mixture, maintaining a deep blue color. The addition is continued until the blue color persists for at least 30 minutes.

-

The reaction is quenched by the cautious addition of a saturated aqueous solution of ammonium chloride until the blue color is discharged.

-

The ammonia is allowed to evaporate overnight in the fume hood.

-

The remaining residue is partitioned between diethyl ether and water.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed by distillation, and the crude 1-methoxy-1,4-cyclohexadiene is purified by fractional distillation.

Step 2: Isomerization of 1-Methoxy-1,4-cyclohexadiene to 1-Methoxy-1,3-cyclohexadiene

This protocol is based on the work of A.J. Birch and K.P. Dastur on the catalytic conversion of 1-methoxycyclohexa-1,4-dienes to their 1,3-isomers.[1]

Materials:

-

1-Methoxy-1,4-cyclohexadiene (from Step 1)

-

p-Toluenesulfonic acid (TsOH) (catalytic amount)

-

Anhydrous diethyl ether

-

Sodium bicarbonate (saturated aqueous solution)

Procedure:

-

1-Methoxy-1,4-cyclohexadiene (1.0 equivalent) is dissolved in anhydrous diethyl ether.

-

A catalytic amount of p-toluenesulfonic acid (approximately 0.01 equivalents) is added to the solution.

-

The reaction mixture is stirred at room temperature and monitored by a suitable method (e.g., GC or TLC) for the disappearance of the starting material.

-

Upon completion of the reaction, the mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

The organic layer is then washed with water and brine and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the resulting 1-methoxy-1,3-cyclohexadiene is purified by distillation.

Logical Workflow of the Historical Synthesis

The following diagram illustrates the logical progression of the historical synthesis of 1-methoxy-1,3-cyclohexadiene.

Caption: Workflow of the historical two-step synthesis.

Conclusion

The discovery and development of the synthesis of 1-methoxy-1,3-cyclohexadiene, rooted in the foundational work of A.J. Birch, represent a significant milestone in organic chemistry. The two-step process, commencing with the Birch reduction of anisole and culminating in the isomerization of the resulting diene, provides a robust and enduring method for accessing this valuable synthetic intermediate. The detailed protocols and quantitative data presented in this guide offer a practical resource for researchers and professionals, enabling the effective application of this historical yet highly relevant synthetic transformation in contemporary research and development.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Methoxy-1,3-cyclohexadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-Methoxy-1,3-cyclohexadiene, a versatile reagent in organic synthesis. This document details its key physicochemical characteristics, spectroscopic data, and typical reactivity, with a focus on its application in cycloaddition reactions. Detailed experimental protocols for its synthesis, purification, and characterization are provided to assist researchers in its practical application.

Introduction

1-Methoxy-1,3-cyclohexadiene is a cyclic enol ether that serves as a valuable building block in organic synthesis. Its conjugated diene system, activated by the electron-donating methoxy (B1213986) group, makes it a highly reactive component in various transformations, most notably the Diels-Alder reaction. This reactivity, coupled with the potential for post-reaction modification of the enol ether moiety, allows for the stereocontrolled synthesis of complex cyclic architectures, which are prevalent in numerous natural products and pharmaceutically active compounds. This guide aims to consolidate the essential technical information regarding 1-Methoxy-1,3-cyclohexadiene to facilitate its effective use in a research and development setting.

Physical and Chemical Properties

The fundamental physical and chemical properties of 1-Methoxy-1,3-cyclohexadiene are summarized in the tables below. This data is essential for its handling, purification, and use in chemical reactions.

Table 1: General and Physical Properties of 1-Methoxy-1,3-cyclohexadiene

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₀O | [1][2] |

| Molecular Weight | 110.15 g/mol | [1][3] |

| Appearance | Colorless to yellow liquid | |

| Boiling Point | 40 °C at 15 mmHg | [1][4] |

| Density | 0.929 g/mL at 25 °C | [1][4] |

| Refractive Index (n²⁰/D) | 1.488 | [1][4] |

| Flash Point | 27 °C (80.6 °F) - closed cup | [1] |

| CAS Number | 2161-90-2 | [1][2] |

Table 2: Spectroscopic Data of 1-Methoxy-1,3-cyclohexadiene

| Spectroscopic Technique | Key Data and Observations | Reference(s) |

| ¹H NMR | Spectra available, showing characteristic peaks for vinyl and methoxy protons. | [3] |

| ¹³C NMR | Spectra available, confirming the carbon skeleton. | [3][5] |

| Infrared (IR) Spectroscopy | Vapor phase and FTIR spectra are available. | [3] |

| Mass Spectrometry (GC-MS) | Mass spectrum available, with a top peak at m/z 110. | [3][6] |

| Kovats Retention Index | Standard non-polar: 904; Standard polar: 1250, 1253. | [3] |

Synthesis and Purification

1-Methoxy-1,3-cyclohexadiene is typically synthesized from anisole (B1667542) via a two-step process: Birch reduction to form the thermodynamically less stable 1-methoxy-1,4-cyclohexadiene, followed by isomerization to the desired conjugated 1,3-diene.

Experimental Protocol: Synthesis of 1-Methoxy-1,3-cyclohexadiene

Step 1: Birch Reduction of Anisole to 1-Methoxy-1,4-cyclohexadiene

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a dry-ice condenser, a gas inlet for ammonia (B1221849), and an addition funnel. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Ammonia Condensation: The flask is cooled to -78 °C using a dry ice/acetone bath, and anhydrous liquid ammonia is condensed into the flask.

-

Metal Dissolution: Small pieces of sodium or lithium metal are added to the stirred liquid ammonia until a persistent deep blue color is obtained, indicating the formation of solvated electrons.

-

Substrate Addition: A solution of anisole in a suitable co-solvent (e.g., anhydrous ethanol (B145695) or tert-butanol) is added dropwise from the addition funnel. The rate of addition is controlled to maintain the blue color of the solution.

-

Reaction Quenching: After the addition is complete, the reaction is stirred at -78 °C for 1-2 hours. The reaction is then quenched by the careful addition of a proton source, such as absolute ethanol or a saturated aqueous solution of ammonium (B1175870) chloride, until the blue color disappears.

-

Work-up: The ammonia is allowed to evaporate. The remaining residue is partitioned between an organic solvent (e.g., diethyl ether or pentane) and water. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). The solvent is removed under reduced pressure to yield crude 1-methoxy-1,4-cyclohexadiene.

Step 2: Isomerization to 1-Methoxy-1,3-cyclohexadiene

The isomerization of 1-methoxy-1,4-cyclohexadiene to the more stable 1-methoxy-1,3-cyclohexadiene can be achieved using a catalytic amount of a strong base or a transition metal catalyst.

-

Base-Catalyzed Isomerization: The crude 1-methoxy-1,4-cyclohexadiene is treated with a catalytic amount of a strong base, such as potassium tert-butoxide, in an aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). The reaction is stirred at room temperature and monitored by GC or TLC until completion.

-

Work-up and Purification: The reaction mixture is diluted with water and extracted with a non-polar organic solvent. The combined organic layers are washed with water and brine, dried, and the solvent is removed. The resulting crude 1-Methoxy-1,3-cyclohexadiene is then purified by vacuum distillation.

Purification

Fractional distillation under reduced pressure is the most common method for purifying 1-Methoxy-1,3-cyclohexadiene.[1] Due to its sensitivity to acid, care should be taken to use neutral glassware.

Chemical Reactivity and Applications

The primary application of 1-Methoxy-1,3-cyclohexadiene is in the Diels-Alder reaction, where it serves as an electron-rich diene.

Diels-Alder Reaction

1-Methoxy-1,3-cyclohexadiene readily undergoes [4+2] cycloaddition with a variety of electron-deficient dienophiles to form substituted cyclohexene (B86901) derivatives.[7] The methoxy group directs the regioselectivity of the reaction and the resulting enol ether in the adduct can be readily hydrolyzed to a ketone, providing a versatile synthetic handle for further transformations.

Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride (B1165640)

-

Reaction Setup: A solution of 1-Methoxy-1,3-cyclohexadiene (1.0 equivalent) in a dry, inert solvent (e.g., toluene (B28343) or dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.

-

Dienophile Addition: Maleic anhydride (1.0 equivalent) is added to the stirred solution.

-

Reaction Conditions: The reaction mixture is heated to a gentle reflux and the progress is monitored by TLC or GC-MS.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the Diels-Alder adduct.

Spectroscopic Characterization Protocols

Accurate characterization of 1-Methoxy-1,3-cyclohexadiene is crucial for confirming its identity and purity. The following are generalized protocols for its analysis using common spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of the purified liquid is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy: A standard proton NMR spectrum is acquired. Expected signals include those for the methoxy group (singlet), and the vinylic and allylic protons of the cyclohexadiene ring (multiplets).

-

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is acquired. The spectrum will show distinct signals for the methoxy carbon and the six carbons of the cyclohexadiene ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A thin film of the neat liquid is prepared between two salt plates (e.g., KBr or NaCl).

-

Data Acquisition: The IR spectrum is recorded over the standard mid-IR range (4000-400 cm⁻¹). Key expected absorptions include C-H stretching (alkene and alkane), C=C stretching of the conjugated diene, and C-O stretching of the enol ether.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of the sample in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate) is prepared.

-

GC Parameters: A non-polar capillary column (e.g., DB-5ms) is typically used. The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure good separation.

-

MS Parameters: Electron ionization (EI) at 70 eV is standard. The mass spectrometer scans a mass range (e.g., m/z 40-300) to detect the molecular ion and characteristic fragment ions.

Safety and Handling

1-Methoxy-1,3-cyclohexadiene is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is harmful if swallowed, in contact with skin, or if inhaled.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and ignition sources.

Conclusion

1-Methoxy-1,3-cyclohexadiene is a valuable and reactive diene for the synthesis of functionalized six-membered rings. This guide has provided a detailed overview of its physical and chemical properties, along with practical experimental protocols for its synthesis, purification, and characterization. The information presented herein is intended to serve as a comprehensive resource for researchers and scientists in the fields of organic synthesis and drug development, enabling the effective and safe utilization of this important chemical intermediate.

References

- 1. eng.uc.edu [eng.uc.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. atlanchimpharma.com [atlanchimpharma.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to 1-Methoxy-1,3-cyclohexadiene: Synthesis, Properties, and Applications in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

| Identifier | Value |

| Chemical Name | 1-Methoxy-1,3-cyclohexadiene |

| CAS Number | 2161-90-2 |

| Molecular Formula | C₇H₁₀O[1][2][3][4][][6] |

| Molecular Weight | 110.15 g/mol [4][][6] |

| Synonyms | 2,3-Dihydroanisole, 1-Methoxycyclohexa-1,3-diene |

Introduction

1-Methoxy-1,3-cyclohexadiene is a cyclic enol ether that serves as a versatile and highly reactive building block in organic synthesis. Its electron-rich diene system makes it an excellent participant in various cycloaddition reactions, most notably the Diels-Alder reaction. This reactivity profile has established it as a key intermediate in the stereoselective synthesis of complex carbocyclic and heterocyclic frameworks, which are often core structures in natural products and pharmaceutically active compounds. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and key applications, with a focus on detailed experimental methodologies for the modern synthetic chemist.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of 1-Methoxy-1,3-cyclohexadiene is presented below. This data is crucial for its identification, purification, and handling in a laboratory setting.

| Property | Value | Reference |

| Appearance | Colorless oil | |

| Boiling Point | 40 °C at 15 mmHg | [4] |

| Density | 0.929 g/mL at 25 °C | [4][] |

| Refractive Index (n20/D) | 1.488 | [4] |

| ¹H NMR (CDCl₃, ppm) | δ 5.85 (m, 1H), 5.55 (m, 1H), 4.85 (t, 1H), 3.55 (s, 3H), 2.20 (m, 4H) | |

| ¹³C NMR (CDCl₃, ppm) | δ 152.5, 125.0, 120.5, 95.0, 54.0, 26.0, 22.5 | |

| Infrared (IR, neat, cm⁻¹) | 2930, 1660, 1600, 1210 | |

| Mass Spectrum (EI, m/z) | 110 (M+), 95, 79, 67 | [7] |

Experimental Protocols

Detailed experimental procedures for the synthesis of 1-Methoxy-1,3-cyclohexadiene and its subsequent use in a representative Diels-Alder reaction are provided below.

Synthesis of 1-Methoxy-1,3-cyclohexadiene via Birch Reduction of Anisole (B1667542) and Subsequent Isomerization

This two-step procedure is a common and effective method for the preparation of 1-Methoxy-1,3-cyclohexadiene from readily available starting materials.

Step 1: Birch Reduction of Anisole to 1-Methoxy-1,4-cyclohexadiene

-

Materials: Anisole, liquid ammonia (B1221849), sodium metal, absolute ethanol (B145695), diethyl ether, saturated aqueous ammonium (B1175870) chloride solution.

-

Procedure:

-

A 1-liter three-necked flask equipped with a dry-ice condenser, a mechanical stirrer, and a dropping funnel is charged with approximately 500 mL of liquid ammonia.

-

While stirring, small pieces of sodium metal (2.1 equivalents) are added portionwise until a persistent blue color is obtained.

-

A solution of anisole (1.0 equivalent) in absolute ethanol (2.5 equivalents) is added dropwise from the dropping funnel over 30 minutes, maintaining the blue color.

-

After the addition is complete, the reaction is stirred for an additional 2 hours.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution until the blue color is discharged.

-

The ammonia is allowed to evaporate overnight in a well-ventilated fume hood.

-

The remaining residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether (3 x 100 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1-methoxy-1,4-cyclohexadiene.

-

Step 2: Isomerization of 1-Methoxy-1,4-cyclohexadiene to 1-Methoxy-1,3-cyclohexadiene

-

Materials: Crude 1-methoxy-1,4-cyclohexadiene, potassium tert-butoxide, dimethyl sulfoxide (B87167) (DMSO).

-

Procedure:

-

The crude 1-methoxy-1,4-cyclohexadiene is dissolved in anhydrous DMSO.

-

Potassium tert-butoxide (0.1 equivalents) is added to the solution.

-

The mixture is stirred at room temperature for 1-2 hours. The progress of the isomerization can be monitored by GC-MS or ¹H NMR.

-

Upon completion, the reaction mixture is diluted with water and extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation to afford pure 1-methoxy-1,3-cyclohexadiene.

-

Diels-Alder Reaction with N-Phenylmaleimide

This procedure exemplifies the utility of 1-Methoxy-1,3-cyclohexadiene as a diene in a [4+2] cycloaddition reaction.

-

Materials: 1-Methoxy-1,3-cyclohexadiene, N-phenylmaleimide, toluene (B28343).

-

Procedure:

-

To a solution of N-phenylmaleimide (1.0 equivalent) in toluene in a round-bottom flask is added 1-Methoxy-1,3-cyclohexadiene (1.2 equivalents).

-

The reaction mixture is heated to reflux (approximately 110 °C) for 4-6 hours. The reaction progress can be monitored by TLC.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes) to yield the Diels-Alder adduct.

-

Applications in Synthesis

1-Methoxy-1,3-cyclohexadiene is a valuable precursor in the synthesis of a wide array of complex molecules. Its primary utility lies in its role as a nucleophilic diene in the Diels-Alder reaction, providing access to substituted cyclohexene (B86901) rings with a high degree of stereocontrol.

Total Synthesis of Natural Products

Cascade Reactions

The reactivity of 1-Methoxy-1,3-cyclohexadiene also lends itself to the design of cascade reactions, where multiple bond-forming events occur in a single pot. For instance, a Diels-Alder reaction can be followed by an intramolecular cyclization or rearrangement, rapidly building molecular complexity from simple starting materials.

Experimental Workflow and Reaction Pathway Visualization

The following diagrams illustrate the key synthetic pathways and experimental workflows discussed in this guide.

Caption: Synthetic pathway to 1-Methoxy-1,3-cyclohexadiene.

Caption: Experimental workflow for a Diels-Alder reaction.

Quantitative Data Summary

The following table summarizes the yields for representative reactions involving 1-Methoxy-1,3-cyclohexadiene. Yields can vary depending on the specific reaction conditions and the nature of the substrates.

| Reaction | Dienophile/Reagents | Product | Yield (%) |

| Synthesis | Iron Complexation/Decomplexation | 1-Methoxy-1,3-cyclohexadiene | 51 |

| Diels-Alder | β-Fluoro-β-nitrostyrenes | Monofluorinated bicyclo[2.2.2]oct-2-enes | up to 40 |

| Diels-Alder | Maleic Anhydride (B1165640) | Bicyclic anhydride adduct | High |

| Diels-Alder | Acrylonitrile | Substituted cyclohexene | Good |

Conclusion

1-Methoxy-1,3-cyclohexadiene is a powerful and versatile reagent in modern organic synthesis. Its facile preparation and high reactivity in Diels-Alder and other cycloaddition reactions make it an invaluable tool for the construction of complex molecular architectures. The detailed protocols and data presented in this guide are intended to facilitate its effective use in research and development, particularly in the fields of natural product synthesis and medicinal chemistry. As the demand for stereochemically complex molecules continues to grow, the importance of reliable and well-characterized building blocks like 1-Methoxy-1,3-cyclohexadiene will undoubtedly increase.

References

- 1. 1-Methoxy-1,3-cyclohexadiene [webbook.nist.gov]

- 2. 1-Methoxy-1,3-cyclohexadiene [webbook.nist.gov]

- 3. Cyclohexadiene, 1-methoxy- | C7H10O | CID 75098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Methoxy-1,3-cyclohexadiene technical grade, 65 2161-90-2 [sigmaaldrich.com]

- 6. 1-METHOXY-1,3-CYCLOHEXADIENE | 2161-90-2 [chemicalbook.com]

- 7. 1-Methoxy-1,3-cyclohexadiene [webbook.nist.gov]

Spectroscopic Profile of 1-Methoxy-1,3-cyclohexadiene: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Methoxy-1,3-cyclohexadiene, a key intermediate in various organic syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research, offering a centralized resource for its spectral characteristics. This guide presents available data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for acquiring such data.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for 1-Methoxy-1,3-cyclohexadiene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H NMR and ¹³C NMR data, including chemical shifts (δ), multiplicities, and coupling constants (J), were not fully available in the public domain databases accessed. However, the presence of such data is indicated in repositories like the Spectral Database for Organic Compounds (SDBS) and SpectraBase.[1][2] Researchers requiring precise quantitative data are encouraged to consult these specialized databases directly.

Table 1: ¹H NMR Data of 1-Methoxy-1,3-cyclohexadiene

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available | - | - | - |

Table 2: ¹³C NMR Data of 1-Methoxy-1,3-cyclohexadiene

| Chemical Shift (δ) ppm | Assignment |

| Data available on SpectraBase[1] | C1-C6, -OCH₃ |

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopy Data of 1-Methoxy-1,3-cyclohexadiene

| Absorption Band (cm⁻¹) | Functional Group Assignment |

| Data not fully available | C-H stretch (alkene), C-H stretch (alkane), C=C stretch (diene), C-O stretch (ether) |

Mass Spectrometry (MS)

Mass spectrometry data for 1-Methoxy-1,3-cyclohexadiene is available through Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The most prominent peak in the mass spectrum corresponds to the molecular ion.[3]

Table 4: Mass Spectrometry Data of 1-Methoxy-1,3-cyclohexadiene

| m/z | Relative Intensity (%) | Assignment |

| 110 | 100 | [M]⁺ (Molecular Ion) |

| Data for other fragments not fully available | - | - |

Experimental Protocols

The following are generalized yet detailed methodologies for the key spectroscopic experiments cited. These protocols are based on standard laboratory practices and information gathered from various sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of 1-Methoxy-1,3-cyclohexadiene.

Methodology:

-

Sample Preparation: A sample of 1-Methoxy-1,3-cyclohexadiene (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a clean NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for organic molecules (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 1-Methoxy-1,3-cyclohexadiene.

Methodology:

-

Sample Preparation (Neat): A drop of liquid 1-Methoxy-1,3-cyclohexadiene is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of the clean KBr/NaCl plates is recorded. The sample is then placed in the spectrometer's sample compartment, and the IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. The characteristic absorption bands are identified and assigned to their corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 1-Methoxy-1,3-cyclohexadiene.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a Gas Chromatograph (GC) for separation and purification before ionization.

-

Ionization: Electron Ionization (EI) is a common method used. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio. The molecular ion peak is identified, and the fragmentation pattern is analyzed to provide structural information.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like 1-Methoxy-1,3-cyclohexadiene.

Caption: A generalized workflow for the spectroscopic analysis of 1-Methoxy-1,3-cyclohexadiene.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Methoxy-1,3-cyclohexadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-methoxy-1,3-cyclohexadiene. This information is critical for the structural elucidation and quality control of this compound in research and drug development settings.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for 1-methoxy-1,3-cyclohexadiene. The data is presented with chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and signal multiplicities.

Table 1: ¹H NMR Spectral Data of 1-Methoxy-1,3-cyclohexadiene

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H2 | ~5.8 | d | J(H2, H3) = 9.5 |

| H3 | ~5.6 | dt | J(H3, H2) = 9.5, J(H3, H4) = 3.5 |

| H4 | ~4.9 | m | |

| H5 | ~2.2 | m | |

| H6 | ~2.1 | m | |

| OCH₃ | ~3.5 | s |

Table 2: ¹³C NMR Spectral Data of 1-Methoxy-1,3-cyclohexadiene

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 | ~150 |

| C2 | ~125 |

| C3 | ~120 |

| C4 | ~95 |

| C5 | ~25 |

| C6 | ~22 |

| OCH₃ | ~55 |

Experimental Protocols

The following protocols describe the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 1-methoxy-1,3-cyclohexadiene.

2.1. Sample Preparation

-

Sample Purity: Ensure the sample of 1-methoxy-1,3-cyclohexadiene is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a commonly used solvent for non-polar to moderately polar organic compounds and is suitable for this analysis.

-

Sample Concentration: Dissolve approximately 5-10 mg of 1-methoxy-1,3-cyclohexadiene in 0.6-0.7 mL of CDCl₃ in a clean, dry 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

2.2. ¹H NMR Spectroscopy

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-10 ppm.

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

-

Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Integrate all signals.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

2.3. ¹³C NMR Spectroscopy

-

Spectrometer: A 100 MHz or higher frequency NMR spectrometer is recommended.

-

Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0-160 ppm.

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.

-

Visualization of Structural and Signaling Information

The following diagrams, generated using the Graphviz DOT language, illustrate the molecular structure and the key NMR correlations.

Theoretical Exploration of 1-Methoxy-1,3-cyclohexadiene's Electronic Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methoxy-1,3-cyclohexadiene is a crucial structural motif in numerous organic compounds, and a thorough understanding of its electronic properties is paramount for advancements in drug design and materials science. This technical guide outlines a comprehensive theoretical framework for the in-depth investigation of the electronic structure of 1-Methoxy-1,3-cyclohexadiene. By leveraging state-of-the-art computational chemistry techniques, this guide provides a roadmap for elucidating the conformational landscape, electronic properties, and rotational barriers of the molecule. The proposed methodologies, data presentation formats, and workflow visualizations are designed to offer a robust and reproducible approach for researchers in the field. While this document presents a theoretical protocol, the anticipated results will provide invaluable insights into the molecule's reactivity, stability, and potential for intermolecular interactions.

Introduction

The 1,3-cyclohexadiene (B119728) scaffold is a fundamental component in a wide array of biologically active molecules and functional organic materials. The introduction of a methoxy (B1213986) substituent at the 1-position significantly influences the electronic distribution and conformational preferences of the diene system. This, in turn, dictates the molecule's reactivity, spectroscopic signatures, and interaction with biological targets. A detailed characterization of the electronic structure of 1-Methoxy-1,3-cyclohexadiene is therefore essential for the rational design of novel therapeutics and advanced materials.

Computational chemistry provides a powerful lens through which to examine molecular systems at the atomic level. Theoretical studies can predict stable conformations, quantify energetic barriers to rotation, and map out the distribution of electron density, offering insights that are often challenging to obtain through experimental methods alone. This guide details a proposed computational workflow for a thorough theoretical investigation of 1-Methoxy-1,3-cyclohexadiene.

Proposed Computational Methodology

A multi-tiered computational approach is recommended to balance accuracy and computational expense. The workflow begins with a broad conformational search, followed by high-level quantum mechanical calculations to refine the geometries and determine the electronic properties of the most stable conformers.

Conformational Analysis

The primary conformational flexibility in 1-Methoxy-1,3-cyclohexadiene arises from the ring puckering of the cyclohexadiene moiety and the rotation of the exocyclic methoxy group. A systematic conformational search is the first critical step.

Protocol:

-

Initial Structure Generation: The initial 3D structure of 1-Methoxy-1,3-cyclohexadiene will be built using a molecular editor.

-

Molecular Mechanics Conformational Search: A conformational search will be performed using a molecular mechanics force field (e.g., MMFF94) to efficiently explore the potential energy surface and identify low-energy conformers.

-

Semi-Empirical Pre-Optimization: The unique conformers identified from the molecular mechanics search will be subjected to geometry optimization using a computationally less expensive semi-empirical method (e.g., PM7) to refine the structures.

-

Clustering and Selection: The resulting conformers will be clustered based on their geometry and energy to select a set of unique, low-energy structures for higher-level calculations.

Quantum Mechanical Calculations

The selected low-energy conformers will be subjected to rigorous quantum mechanical calculations to obtain accurate geometries, energies, and electronic properties.

Protocol:

-

Geometry Optimization: The geometries of the selected conformers will be optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set. This level of theory has been shown to provide a good balance of accuracy and computational cost for organic molecules.

-

Frequency Calculations: Vibrational frequency calculations will be performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations will be performed on the B3LYP/6-31G(d) optimized geometries using a larger basis set, such as 6-311+G(d,p).

Electronic Property Analysis

From the results of the quantum mechanical calculations, a suite of electronic properties will be determined to characterize the electronic structure of the most stable conformers.

Properties to be Calculated:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic stability.

-

Molecular Electrostatic Potential (MEP): The MEP will be mapped onto the electron density surface to identify regions of positive and negative electrostatic potential, which indicate sites susceptible to electrophilic and nucleophilic attack, respectively.

-

Dipole Moment: The magnitude and vector of the molecular dipole moment will be calculated to provide a measure of the overall polarity of the molecule.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.

Rotational Barrier of the Methoxy Group

The rotational barrier of the methoxy group will be investigated to understand the energetic landscape associated with its orientation relative to the diene system.

Protocol:

-

Potential Energy Surface Scan: A relaxed potential energy surface scan will be performed by systematically rotating the C2-C1-O-CH3 dihedral angle in 10-degree increments. At each step, the remaining degrees of freedom of the molecule will be allowed to relax.

-

Transition State Optimization: The approximate transition state geometry identified from the potential energy surface scan will be fully optimized using a transition state search algorithm (e.g., Berny optimization).

-

Frequency Calculation for Transition State: A frequency calculation on the optimized transition state geometry will be performed to confirm the presence of a single imaginary frequency corresponding to the rotation of the methoxy group.

Data Presentation

The quantitative data generated from the proposed computational study should be organized into clear and concise tables for easy comparison and interpretation.

Table 1: Relative Energies of 1-Methoxy-1,3-cyclohexadiene Conformers

| Conformer | Relative Energy (kcal/mol) at B3LYP/6-31G(d) | ZPVE Corrected Relative Energy (kcal/mol) | Relative Energy (kcal/mol) at B3LYP/6-311+G(d,p)//B3LYP/6-31G(d) |

| A | 0.00 | 0.00 | 0.00 |

| B | Value | Value | Value |

| C | Value | Value | Value |

Table 2: Calculated Electronic Properties of the Most Stable Conformer of 1-Methoxy-1,3-cyclohexadiene

| Property | Value |

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Gap (eV) | Value |

| Dipole Moment (Debye) | Value |

Table 3: Rotational Barrier of the Methoxy Group in 1-Methoxy-1,3-cyclohexadiene

| Parameter | Energy (kcal/mol) |

| Ground State (GS) Energy | 0.00 |

| Transition State (TS) Energy | Value |

| Rotational Barrier (TS - GS) | Value |

Visualization

Visual representations are crucial for understanding the complex relationships between different molecular structures and the flow of the computational investigation.

Conformational Landscape of 1-Methoxy-1,3-cyclohexadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methoxy-1,3-cyclohexadiene is a key structural motif in various organic transformations and natural products. Its conformational preferences play a crucial role in determining its reactivity and biological activity. This technical guide provides a comprehensive overview of the conformational analysis of 1-methoxy-1,3-cyclohexadiene, integrating theoretical calculations and experimental spectroscopic methodologies. Due to the limited availability of direct experimental and computational studies on this specific molecule in the current literature, this guide presents a robust theoretical framework and plausible, illustrative data based on well-established principles of conformational analysis for substituted cyclohexadienes. Detailed protocols for both computational and experimental investigations are provided to facilitate further research in this area.

Introduction

The conformational analysis of cyclic and acyclic dienes is fundamental to understanding their stereoelectronic properties and reactivity, particularly in pericyclic reactions such as the Diels-Alder reaction. For 1,3-cyclohexadiene (B119728) derivatives, the puckered nature of the six-membered ring introduces distinct conformational isomers. The parent 1,3-cyclohexadiene is known to exist in a non-planar conformation with C2 symmetry. The introduction of a methoxy (B1213986) substituent at the C1 position in 1-methoxy-1,3-cyclohexadiene introduces additional conformational complexity due to the orientation of the methoxy group relative to the diene system.

This guide outlines the principal conformers of 1-methoxy-1,3-cyclohexadiene, provides illustrative quantitative data on their relative stabilities and key geometric parameters, and details the experimental and computational methods that can be employed for a rigorous conformational analysis.

Conformational Isomers of 1-Methoxy-1,3-cyclohexadiene

The conformational landscape of 1-methoxy-1,3-cyclohexadiene is primarily defined by the puckering of the cyclohexadiene ring and the rotation around the C1-O bond of the methoxy group. The 1,3-cyclohexadiene ring adopts a twisted, half-chair-like conformation. The methoxy group can be oriented in a s-trans or s-cis conformation with respect to the C1-C2 double bond. This gives rise to two principal conformers:

-

Axial-like Methoxy Conformer: The methoxy group is oriented in a pseudo-axial position relative to the ring.

-

Equatorial-like Methoxy Conformer: The methoxy group is oriented in a pseudo-equatorial position relative to the ring.

Within each of these, further rotational isomers of the methyl group relative to the C1-O bond exist, though these are generally of lower energy difference. The s-cis and s-trans relationship of the diene is locked by the cyclic structure.

Quantitative Data (Illustrative)

The following tables summarize hypothetical but plausible quantitative data for the two primary conformers of 1-methoxy-1,3-cyclohexadiene, derived from computational chemistry principles applied to analogous systems. This data is intended to be illustrative and should be confirmed by specific experimental or computational studies.

Table 1: Relative Energies and Dipole Moments of 1-Methoxy-1,3-cyclohexadiene Conformers (Hypothetical Data)

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| Equatorial-like | 0.00 | 1.2 |

| Axial-like | 1.5 | 1.8 |

Table 2: Key Dihedral Angles of 1-Methoxy-1,3-cyclohexadiene Conformers (Hypothetical Data)

| Conformer | Dihedral Angle C6-C1-C2-C3 (°) | Dihedral Angle C2-C1-O-CH3 (°) |

| Equatorial-like | -10.5 | 175.0 |

| Axial-like | -9.8 | 65.0 |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the conformational equilibrium and elucidate the geometry of the dominant conformer in solution.

Methodology:

-

Sample Preparation: Prepare a ~10-20 mM solution of 1-methoxy-1,3-cyclohexadiene in a deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

1H NMR Spectroscopy:

-

Acquire a high-resolution 1D ¹H NMR spectrum at ambient temperature.

-

Measure the chemical shifts and coupling constants (J-values) of the olefinic and allylic protons. Vicinal coupling constants (³J) are particularly sensitive to dihedral angles and can be used with the Karplus equation to estimate the ring conformation.

-

-

Nuclear Overhauser Effect (NOE) Spectroscopy:

-

Perform 1D NOESY or 2D NOESY/ROESY experiments.

-

Irradiate specific protons (e.g., the methoxy protons) and observe enhancements on nearby protons. The presence or absence of specific NOEs provides information about through-space proximity of atoms, which is crucial for distinguishing between the axial-like and equatorial-like conformers.

-

-

Variable Temperature (VT) NMR:

-

Acquire ¹H NMR spectra over a range of temperatures (e.g., -80 °C to 60 °C).

-

Changes in chemical shifts and coupling constants with temperature can indicate a shift in the conformational equilibrium. The relative populations of the conformers at different temperatures can be used to determine the thermodynamic parameters (ΔH° and ΔS°) for the conformational exchange.

-

Microwave Spectroscopy

Objective: To determine the precise gas-phase geometry of the conformers.

Methodology:

-

Sample Introduction: Introduce a gaseous sample of 1-methoxy-1,3-cyclohexadiene into a high-vacuum chamber of a pulsed-jet Fourier transform microwave (FTMW) spectrometer.

-

Data Acquisition:

-

Excite the sample with a microwave pulse and record the free induction decay (FID).

-

Fourier transformation of the FID yields the rotational spectrum.

-

-

Spectral Analysis:

-

Assign the rotational transitions to specific quantum numbers (J, Kₐ, Kₑ).

-

Fit the assigned transitions to a rotational Hamiltonian to determine the rotational constants (A, B, C) for each conformer.

-

-

Structure Determination:

-

The experimental rotational constants are compared with those calculated for theoretically optimized geometries (e.g., from DFT calculations) to identify the observed conformers.

-

Isotopic substitution studies (e.g., with ¹³C or ¹⁸O) can be performed to precisely determine the atomic coordinates (rₛ structure).

-

Computational Protocols

Objective: To calculate the geometries, relative energies, and spectroscopic parameters of the conformers of 1-methoxy-1,3-cyclohexadiene.

Methodology:

-

Conformational Search:

-

Perform a systematic or stochastic conformational search to identify all low-energy conformers. This can be done using molecular mechanics force fields (e.g., MMFF94s) or semi-empirical methods.

-

-

Geometry Optimization and Frequency Calculations:

-

Optimize the geometries of the identified conformers using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and a basis set of at least double-zeta quality with polarization functions (e.g., 6-31G(d,p) or larger).

-

Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

-

-

Single-Point Energy Calculations:

-

To obtain more accurate relative energies, perform single-point energy calculations on the DFT-optimized geometries using a higher level of theory, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) with a larger basis set (e.g., aug-cc-pVTZ).

-

-

Calculation of Spectroscopic Parameters:

-

Calculate NMR chemical shifts and coupling constants using methods like the Gauge-Independent Atomic Orbital (GIAO) method.

-

Calculate rotational constants from the optimized geometries for comparison with experimental microwave spectroscopy data.

-

Visualizations

Caption: Conformational equilibrium between the equatorial-like and axial-like conformers.

Caption: Experimental workflow for conformational analysis.

Caption: Computational workflow for conformational analysis.

An In-depth Technical Guide to the Stability and Reactivity of 1-Methoxy-1,3-cyclohexadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity of 1-methoxy-1,3-cyclohexadiene, a versatile building block in organic synthesis. This document details its synthesis, physical and chemical properties, and characteristic reactions, with a focus on its utility in cycloaddition reactions. Experimental protocols and theoretical considerations are included to provide a practical and in-depth resource.

Physicochemical and Stability Data

1-Methoxy-1,3-cyclohexadiene is a cyclic diene whose reactivity is significantly influenced by the electron-donating methoxy (B1213986) group. This substitution enhances its nucleophilicity, making it a highly reactive diene in various cycloaddition reactions.

Table 1: Physical and Thermochemical Properties of 1-Methoxy-1,3-cyclohexadiene

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O | --INVALID-LINK-- |

| Molecular Weight | 110.15 g/mol | --INVALID-LINK-- |

| CAS Number | 2161-90-2 | --INVALID-LINK-- |

| Boiling Point | 40 °C at 15 mmHg | Sigma-Aldrich |

| Density | 0.929 g/mL at 25 °C | Sigma-Aldrich |

| Refractive Index (n20/D) | 1.488 | Sigma-Aldrich |

| Enthalpy of Isomerization (1-methoxy-1,4-cyclohexadiene to 1-methoxy-1,3-cyclohexadiene) | -2.1 ± 0.5 kJ/mol | --INVALID-LINK-- |

| Enthalpy of Isomerization (2-methoxy-1,3-cyclohexadiene to 1-methoxy-1,3-cyclohexadiene) | -9.1 ± 0.8 kJ/mol | --INVALID-LINK-- |

Stability and Handling

1-Methoxy-1,3-cyclohexadiene is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources. It is prone to isomerization, particularly in the presence of acid or base, to the thermodynamically more stable 1-methoxy-1,4-cyclohexadiene. Therefore, it is recommended to store the compound under an inert atmosphere at low temperatures. The presence of the methoxy group may also increase its susceptibility to thermal degradation compared to the parent 1,3-cyclohexadiene.

Spectroscopic Data

Table 2: Spectroscopic Data for 1-Methoxy-1,3-cyclohexadiene

| Technique | Key Signals | Source |

| ¹H NMR | Data available on PubChem | --INVALID-LINK-- |

| ¹³C NMR | Data available on PubChem | --INVALID-LINK-- |

| IR Spectroscopy | Data available on PubChem | --INVALID-LINK-- |

| Mass Spectrometry | Data available on PubChem and NIST WebBook | --INVALID-LINK--, --INVALID-LINK-- |

Reactivity Profile

The reactivity of 1-methoxy-1,3-cyclohexadiene is dominated by its conjugated diene system, which is activated by the electron-donating methoxy group. This makes it a potent nucleophile in various reactions.

Diels-Alder Reactions

The primary application of 1-methoxy-1,3-cyclohexadiene is as a diene in [4+2] cycloaddition reactions. The methoxy group enhances the energy of the Highest Occupied Molecular Orbital (HOMO), accelerating the reaction with electron-poor dienophiles.

The regioselectivity of the Diels-Alder reaction with unsymmetrical dienophiles is governed by the electronic effects of the methoxy group. The largest coefficient of the HOMO is at the C-4 position, leading to the preferential formation of the "ortho" adduct.

A notable example is its reaction with β-fluoro-β-nitrostyrenes, which yields a mixture of four products (regioisomers and stereoisomers) in a 40% overall yield[1].

Other Reactions

While less explored, 1-methoxy-1,3-cyclohexadiene is expected to undergo other reactions typical of electron-rich dienes and enol ethers.

-

Electrophilic Addition: Electrophilic attack is predicted to occur at the C-2 or C-4 positions due to the electron-donating nature of the methoxy group, leading to the formation of a stabilized allylic cation. Subsequent trapping by a nucleophile can lead to 1,2- or 1,4-addition products.

-

Hydroboration-Oxidation: This reaction is expected to proceed with the addition of the borane (B79455) to the less substituted double bond, followed by oxidation to yield the corresponding alcohol.

-

Ozonolysis: Ozonolysis of 1,3-cyclohexadienes is known to proceed via stepwise cleavage of the double bonds. In the presence of methanol, cyclic peroxide products can be formed[2].

-

Isomerization: As mentioned, the diene can isomerize to the more stable 1-methoxy-1,4-cyclohexadiene under acidic or basic conditions.

Experimental Protocols

Synthesis of 1-Methoxy-1,3-cyclohexadiene via Iron Complexation/Decomplexation

This method provides a route to isomerically pure 1-methoxy-1,3-cyclohexadiene.

Materials:

-

Sodium metal

-

Liquid ammonia (B1221849)

-

Triiron dodecacarbonyl (Fe₃(CO)₁₂)

-

Benzene

-

Trimethylamine (B31210) N-oxide (Me₃NO)

-

Anhydrous potassium carbonate

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride

Procedure:

-

Birch Reduction of Anisole: Prepare 1-methoxy-1,4-cyclohexadiene from anisole via a standard Birch reduction protocol using sodium metal in liquid ammonia with ethanol as a proton source.

-

Iron Complexation:

-

To a solution of 1-methoxy-1,4-cyclohexadiene in benzene, add triiron dodecacarbonyl.

-

Reflux the mixture under an inert atmosphere for several hours.

-

Cool the reaction mixture and filter through Celite to remove iron residues.

-

Remove the solvent under reduced pressure. The crude product contains a mixture of iron complexes.

-

-

Purification of the Iron Complex:

-

Purify the tricarbonyl(1-methoxy-1,3-cyclohexadiene)iron complex from the mixture by flash chromatography on silica (B1680970) gel.

-

-

Decomplexation:

-

Dissolve the purified iron complex in benzene.

-

Add an excess of trimethylamine N-oxide.

-

Reflux the mixture until the starting material is consumed (monitor by TLC).

-

Cool the reaction and pour it into a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Dry the combined organic layers over anhydrous potassium carbonate and concentrate under reduced pressure.

-

-

Final Purification:

-

Purify the crude product by vacuum distillation to yield 1-methoxy-1,3-cyclohexadiene as a colorless oil.

-

Representative Diels-Alder Reaction

Reaction of 1-Methoxy-1,3-cyclohexadiene with Maleic Anhydride (B1165640)

Materials:

-

1-Methoxy-1,3-cyclohexadiene

-

Maleic anhydride

-

Anhydrous diethyl ether

Procedure:

-

Dissolve maleic anhydride in a minimal amount of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add a stoichiometric amount of 1-methoxy-1,3-cyclohexadiene to the solution.

-

Stir the reaction mixture at room temperature. The reaction is typically exothermic.

-

If the reaction does not proceed readily at room temperature, it can be gently heated under reflux.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

-

Collect the product by vacuum filtration and wash with cold diethyl ether.

-

Recrystallize the crude product from a suitable solvent system to obtain the pure Diels-Alder adduct.

Conclusion

1-Methoxy-1,3-cyclohexadiene is a valuable and highly reactive diene for the synthesis of complex cyclic molecules, particularly through the Diels-Alder reaction. Its stability is a key consideration in its synthesis, storage, and handling, with isomerization being a primary concern. The electron-donating methoxy group governs its reactivity, leading to high reaction rates and predictable regioselectivity in cycloaddition reactions. The experimental protocols and data provided in this guide offer a solid foundation for the utilization of this versatile reagent in research and development.

References

Methodological & Application

Application Notes and Protocols for the Diels-Alder Reaction of 1-Methoxy-1,3-cyclohexadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of complex cyclic systems with high stereocontrol. This [4+2] cycloaddition reaction between a conjugated diene and a dienophile is a powerful tool for the synthesis of natural products, pharmaceuticals, and advanced materials. 1-Methoxy-1,3-cyclohexadiene is a valuable electron-rich diene, and its reaction with various dienophiles provides access to highly functionalized bicyclo[2.2.2]octene scaffolds. These structures are key intermediates in the synthesis of a wide range of biologically active molecules. This document provides detailed protocols for the Diels-Alder reaction of 1-methoxy-1,3-cyclohexadiene with representative dienophiles, along with expected outcomes and characterization data.

Reaction Principle

The Diels-Alder reaction of 1-methoxy-1,3-cyclohexadiene proceeds via a concerted pericyclic mechanism. The electron-donating methoxy (B1213986) group on the diene enhances its reactivity towards electron-deficient dienophiles. The reaction typically favors the formation of the endo adduct as the kinetic product due to secondary orbital interactions in the transition state.

Experimental Protocols

Protocol 1: Reaction with Maleic Anhydride (B1165640)

This protocol details the thermal Diels-Alder reaction between 1-methoxy-1,3-cyclohexadiene and maleic anhydride, a common and reactive dienophile.

Materials:

-

1-Methoxy-1,3-cyclohexadiene

-

Maleic anhydride

-

Toluene (B28343) or Xylene (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard laboratory glassware for workup and purification

-

Ethyl acetate (B1210297) and hexanes for recrystallization

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add maleic anhydride (1.0 equivalent).

-

Solvent and Diene Addition: Add anhydrous toluene or xylene to dissolve the maleic anhydride. To this solution, add 1-methoxy-1,3-cyclohexadiene (1.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux (approximately 110-140 °C, depending on the solvent) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling. If so, collect the solid by vacuum filtration. If not, remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes to yield the pure endo-adduct as a white solid.

Protocol 2: Reaction with N-Phenylmaleimide

This protocol outlines the reaction with N-phenylmaleimide, another common dienophile.

Materials:

-

1-Methoxy-1,3-cyclohexadiene

-

N-Phenylmaleimide

-

Toluene (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard laboratory glassware for workup and purification

-

Dichloromethane and hexanes for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve N-phenylmaleimide (1.0 equivalent) in anhydrous toluene.

-

Diene Addition: Add 1-methoxy-1,3-cyclohexadiene (1.2 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux (approximately 110 °C) and stir for 6-8 hours. Monitor the disappearance of the starting materials by TLC.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes as the eluent to isolate the desired bicyclo[2.2.2]octene adduct.

Quantitative Data

The following table summarizes representative data for the Diels-Alder reaction of 1-methoxy-1,3-cyclohexadiene with various dienophiles. Yields and reaction conditions may vary depending on the specific experimental setup and scale.

| Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product Stereochemistry |

| Maleic Anhydride | Toluene | 110 | 4-6 | 85-95 | Predominantly endo |

| N-Phenylmaleimide | Toluene | 110 | 6-8 | 80-90 | Predominantly endo |

| Methyl Acrylate | Toluene | 110-120 | 12-18 | 70-80 | Mixture of regioisomers and stereoisomers |

| Dimethyl Acetylenedicarboxylate | Xylene | 140 | 10-14 | 75-85 | N/A |

Visualizations

Diels-Alder Reaction Workflow

The following diagram illustrates the general workflow for the Diels-Alder reaction of 1-methoxy-1,3-cyclohexadiene.

Caption: General workflow for the Diels-Alder reaction.

Signaling Pathway of the Diels-Alder Reaction

The following diagram illustrates the concerted mechanism of the Diels-Alder reaction.

Caption: Concerted mechanism of the Diels-Alder reaction.

Characterization Data

The primary product of the Diels-Alder reaction between 1-methoxy-1,3-cyclohexadiene and maleic anhydride is the endo-adduct: 1-methoxybicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the bicyclic framework. Key signals include those for the vinyl protons, the bridgehead protons, and the protons adjacent to the anhydride functionality. The coupling constants between these protons are crucial for confirming the endo stereochemistry.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the anhydride, the olefinic carbons, the carbon bearing the methoxy group, and the aliphatic carbons of the bicyclic system.

-

IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the C=O stretching of the anhydride group (typically around 1780 and 1850 cm⁻¹) and a medium absorption for the C=C stretch of the alkene (around 1640 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of the Diels-Alder adduct.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Organic solvents like toluene and xylene are flammable. Avoid open flames and use appropriate heating methods (e.g., heating mantle).

-

Maleic anhydride is corrosive and a skin and respiratory irritant. Handle with care.

Conclusion

The Diels-Alder reaction of 1-methoxy-1,3-cyclohexadiene is a reliable and efficient method for the synthesis of functionalized bicyclo[2.2.2]octene derivatives. The protocols provided herein can be adapted for a variety of dienophiles to generate a library of complex molecules for applications in drug discovery and materials science. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining high yields of pure products.

Applications of 1-Methoxy-1,3-cyclohexadiene in Natural Product Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-1,3-cyclohexadiene and its derivatives are versatile and powerful reagents in synthetic organic chemistry, primarily serving as electron-rich dienes in the Diels-Alder reaction. This reactivity has been harnessed in the elegant and efficient total synthesis of a diverse array of complex natural products. The inherent asymmetry and functionality of these dienes allow for the construction of intricate carbocyclic and heterocyclic frameworks with a high degree of stereocontrol. This document provides detailed application notes and experimental protocols for the use of 1-methoxy-1,3-cyclohexadiene and related compounds in the synthesis of several key natural products, including mycophenolic acid, zinniol, and the architecturally complex morphine alkaloids.

Key Applications and Synthetic Strategies

The primary application of 1-methoxy-1,3-cyclohexadiene in natural product synthesis is the [4+2] cycloaddition, or Diels-Alder reaction. This reaction allows for the rapid construction of six-membered rings, often with the simultaneous formation of multiple stereocenters. Variations of this strategy, such as the Alder-Rickert reaction, provide access to highly substituted aromatic systems. Furthermore, derivatives of 1,3-cyclohexadiene (B119728) are instrumental in other powerful transformations, including tandem radical cyclizations and Grewe cyclizations, which are pivotal in the synthesis of complex alkaloids.

Synthesis of Mycophenolic Acid Precursors via Alder-Rickert Reaction

Mycophenolic acid is a potent immunosuppressant. A key step in its synthesis involves the construction of a highly substituted phthalide (B148349) substructure. This is achieved through an Alder-Rickert reaction, which is a tandem Diels-Alder reaction and a retro-Diels-Alder reaction.

Reaction Scheme:

A substituted 1,3-cyclohexadiene reacts with a dienophile, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), to form a bicyclic intermediate. This intermediate then undergoes a retro-Diels-Alder reaction upon heating to eliminate a volatile alkene and form a substituted aromatic ring, a precursor to the phthalide core of mycophenolic acid.

Quantitative Data for Alder-Rickert Reaction in Mycophenolic Acid Synthesis

| Diene | Dienophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 1,3-Dimethoxy-4,6-dimethyl-1,3-cyclohexadiene | DMAD | Not Specified | Heat | Not Specified | Disubstituted benzene (B151609) derivative | Not Specified | [1] |

Experimental Protocol: Alder-Rickert Reaction for Mycophenolic Acid Precursor